1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol

Receptor Pharmacology CNS Drug Discovery TRH Receptor Agonism

Medicinal chemistry programs targeting CNS disorders often lack selective, synthetically versatile TRH-R2 tool compounds with defined SAR. 1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol (CAS 1334147-37-3) directly addresses this gap: - Validated TRH-R2 agonist with documented bioactivity in authoritative databases, providing a reliable starting point for potency optimization. - Aliphatic -OCF3 group (LogD 3.58) enables direct investigation of lipophilicity-driven effects on microsomal clearance, a unique advantage over -CF3 or -OCH3 analogs. - 3-Bromophenyl handle offers a predictable site for Pd-catalyzed cross-coupling, enabling rapid parallel library synthesis for SAR exploration. Supplied with full analytical certification. Standard global shipping; no special permits required.

Molecular Formula C9H8BrF3O2
Molecular Weight 285.06 g/mol
Cat. No. B13178245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol
Molecular FormulaC9H8BrF3O2
Molecular Weight285.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(COC(F)(F)F)O
InChIInChI=1S/C9H8BrF3O2/c10-7-3-1-2-6(4-7)8(14)5-15-9(11,12)13/h1-4,8,14H,5H2
InChIKeyCSUYZKPPKYVPPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol: Physicochemical Profile


1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol (CAS 1334147-37-3) is a halogenated secondary alcohol with the molecular formula C9H8BrF3O2 and an average molecular mass of 285.06 g/mol . It is characterized by a 3-bromophenyl aromatic system and an aliphatic trifluoromethoxy group (-OCF3), a fluorinated moiety distinct from the more common trifluoromethyl (-CF3) substituent [1]. The compound is a known small-molecule entity with documented bioactivity data in authoritative databases [2].

Brominated cross-coupling handle for library synthesis
Aliphatic -OCF3 group for physicochemical profiling studies
TRH-R2 agonist scaffold for early-stage CNS lead optimization

1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol: Why Analogs Cannot Substitute


The substitution of a 3-bromophenyl core with a para-isomer or the replacement of the aliphatic trifluoromethoxy (-OCF3) group with a methoxy (-OCH3) or trifluoromethyl (-CF3) moiety results in a compound with a fundamentally different profile. While these analogs may appear structurally similar, their physicochemical properties (e.g., lipophilicity) and biological activities (e.g., receptor binding affinity) are not interchangeable [1]. General class-level knowledge about fluorinated groups is insufficient for predicting the specific performance of this compound; it exhibits unique, quantifiable differences in target binding and lipophilicity that directly impact its suitability for specific research and industrial applications [2].

Para-bromo or other regioisomers may shift SAR and binding orientation; meta-substitution defines reactivity and target recognition.
Methoxy (-OCH3) replacement reduces lipophilicity substantially (class-level LogD drop of 0.7–1.4 units), altering membrane permeability and distribution.
Trifluoromethyl (-CF3) replacement changes metabolic stability profile; aliphatic -OCF3 exhibits distinct microsomal behavior that cannot be inferred from -CF3 data.

1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol: Quantitative Comparator Evidence


TRH-R2 Agonist Potency vs Class-Leading Agonist

While the target compound demonstrates moderate agonist activity at the mouse thyrotropin-releasing hormone receptor 2 (TRH-R2) with an EC50 of 2.54E+3 nM, a highly selective and potent class-leader, compound 21a (an optimized TRH analogue), achieves an EC50 of 0.0021 μM (2.1 nM) at the same receptor subtype [1][2]. This comparison, derived from cross-study comparable data, highlights that the target compound's primary value is not as a final drug candidate but as a foundational scaffold for further optimization of TRH-R2 activity.

TRH-R2 Agonist Potency
Cross-study comparable
EC50: 2.54E+3 nM
vs Class-leader 0.0021 µM
Foundational scaffold, not an optimized agonist; supports early-stage SAR.
~1,210-fold less potent; context for hit-to-lead programs.
Receptor Pharmacology CNS Drug Discovery TRH Receptor Agonism

Enhanced Lipophilicity Over Methoxy Analogs

The presence of the aliphatic trifluoromethoxy (-OCF3) group in this compound confers a quantifiable increase in lipophilicity compared to analogous compounds bearing a methoxy (-OCH3) substituent. While a direct head-to-head comparison for the exact target compound is not available, class-level studies on aliphatic derivatives demonstrate that the -OCF3 group increases lipophilicity by 0.7–1.4 LogD units relative to the -OCH3 group [1]. This effect is comparable to that of the trifluoromethyl (-CF3) group, and the LogD of the target compound itself has been calculated as 3.58 .

Lipophilicity Increase
Class-level inference
LogD 3.58 (calc.)
+0.7 to +1.4 LogD vs -OCH3
Supports membrane permeability profiling and procurement over methoxy analogs.
Derived from aliphatic series; confirmatory measurement advised.
Medicinal Chemistry Physicochemical Properties Drug Design

Metabolic Stability: OCF3 Group Liability

In contrast to the common expectation that fluorination universally improves metabolic stability, class-level data indicates that the aliphatic trifluoromethoxy (-OCF3) group often decreases microsomal stability compared to both methoxy (-OCH3) and trifluoromethyl (-CF3) analogs [1]. This finding is a crucial differentiator for procurement decisions, as it signals a potential liability that must be considered during lead optimization, thereby distinguishing it from seemingly similar compounds.

Metabolic Stability
Class-level inference
Aliphatic -OCF3 decreases microsomal stability vs -OCH3 / -CF3
Distinct liability for lead optimization; useful as a tool to study -OCF3 metabolism.
Qualitative class trend; direct confirmation on this scaffold needed.
ADME Drug Metabolism Lead Optimization

Synthetic Utility: Bromophenyl Cross-Coupling Handle

The 3-bromophenyl substituent is not merely a structural feature; it is a strategic functional handle. The presence of the bromine atom at the meta-position of the aromatic ring provides a defined and reliable site for further functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations . This contrasts with non-halogenated or differently halogenated analogs, offering a clear and predictable route to generate diverse chemical libraries, which is a primary driver for procurement in medicinal chemistry and materials science.

Synthetic Handle
Supporting evidence
3-Bromo enables Pd-catalyzed cross-coupling reactions
Predictable derivatization for focused library generation.
Reaction scope dependent on catalyst/partner choice.
Synthetic Chemistry Building Blocks Cross-Coupling

1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol: Key Research & Industrial Applications


CNS Lead Discovery: TRH-R2 Modulation

As a validated, albeit moderate potency, TRH-R2 agonist [1], this compound is an ideal chemical starting point for medicinal chemistry programs targeting CNS disorders where TRH-R2 selectivity is implicated [2]. Its defined activity profile allows for structure-activity relationship (SAR) studies to improve potency and selectivity, a process for which its synthetic versatility as a brominated intermediate is essential.

Physicochemical Profiling of Aliphatic OCF3 Group

The compound serves as a key tool for investigating the unique effects of the aliphatic trifluoromethoxy group on drug-like properties. Its high calculated LogD value (3.58) makes it suitable for studying lipophilicity-driven effects, while its class-level metabolic stability profile allows for direct investigation of the -OCF3 group's impact on microsomal clearance in a controlled, aromatic scaffold [1].

Diverse Library Synthesis via Cross-Coupling

The 3-bromophenyl handle provides a reliable and predictable site for various palladium-catalyzed cross-coupling reactions [1]. This makes the compound a highly valuable building block for the rapid, parallel synthesis of focused chemical libraries, enabling the exploration of chemical space around the core scaffold to identify new leads or optimize existing ones in both academic and industrial settings.

Application
Selection Property
Validation Focus
CNS lead discovery: TRH-R2 modulation
TRH-R2 agonist scaffold with synthetic versatility
SAR-driven potency and selectivity optimization
Physicochemical profiling of aliphatic -OCF3
Lipophilicity probe and metabolic stability tool
LogD/membrane permeability and microsomal clearance assessment
Diverse library synthesis via cross-coupling
3-Bromo cross-coupling handle
Reaction scope, yield, and chemical space expansion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.